molecular formula C14H24N2O9 B1258531 2,2',2'',2'''-(trans-Cyclohexane-1,2-diylbis(azanetriyl))tetraacetic acid hydrate CAS No. 145819-99-4

2,2',2'',2'''-(trans-Cyclohexane-1,2-diylbis(azanetriyl))tetraacetic acid hydrate

Cat. No. B1258531
M. Wt: 364.35 g/mol
InChI Key: VASZYFIKPKYGNC-UHFFFAOYSA-N
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Description

“2,2’,2’‘,2’‘’-(trans-Cyclohexane-1,2-diylbis(azanetriyl))tetraacetic acid hydrate”, also known as DCTA monohydrate, is an organic acid . It has a strong chelating ability and can be used as a chelating agent and coordination reagent for metal ions . It forms stable complexes with many metal ions, including calcium, magnesium, and zinc .


Synthesis Analysis

The synthesis of this compound involves dissolving cyclohexanediamine in a 25% sodium hydroxide solution. Then, sodium chloroacetate (four times the molar ratio) is added, and the mixture is stirred at 50°C for 6 hours . After the reaction is complete, the mixture is acidified with hydrochloric acid, and the solution is heated and concentrated until it turns red. Upon cooling, crystals form, which are then filtered and washed with ice water until they meet the required standards .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 364.35 . It has a boiling point of 734.7°C at 760 mmHg . The melting point is reported to be between 213-216°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound is synthesized from 1,2-cyclohexanediamine and chloroacetic acid, with a reaction yield of about 47.00% and a purity of 99.65% under optimal conditions (Liang, 2009).

Metal Complex Formation

  • It forms stable complexes with various metals, which is critical for biomedical and environmental applications. The stability constants of these metal complexes have been rigorously studied and critically evaluated (Anderegg et al., 2005).

Chiral Properties

  • Research on the resolution and rotations of its derivatives, like trans-2-aminocyclohexanecarboxylic acids, provides insights into the chiral properties of these compounds (Nohira et al., 1970).

Analytical Applications

  • It has been utilized as a mobile phase complexing agent in high-performance liquid chromatography for separating and quantifying metal ions like Fe, Cr, Cu, Ni, Co, Pb, and Hg (Valle et al., 1992).

Electron Transfer Reactions

  • The kinetics of electron transfer reactions of its manganese (III) complexes have been investigated, revealing insights into the reaction mechanisms in various acid media (Gangopadhyay et al., 1991).

Coordination Chemistry

  • It forms novel complexes with uranyl ions, demonstrating its potential in coordination chemistry and materials science (Thuéry, 2011).

Kinetic Resolution

  • The compound's derivatives have been used in the kinetic resolution of cyclohexane-1,2-diols, a process crucial for producing enantiomerically pure substances (Shinisha & Sunoj, 2009).

Safety And Hazards

This compound may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use it only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, clothing, eye protection, and face protection . In case of contact with skin or eyes, or if inhaled, specific measures should be taken .

properties

IUPAC Name

2-[[2-[bis(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O8.H2O/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24;/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASZYFIKPKYGNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595504
Record name 2,2',2'',2'''-(Cyclohexane-1,2-diyldinitrilo)tetraacetic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',2'',2'''-(trans-Cyclohexane-1,2-diylbis(azanetriyl))tetraacetic acid hydrate

CAS RN

145819-99-4
Record name 2,2',2'',2'''-(Cyclohexane-1,2-diyldinitrilo)tetraacetic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2',2'',2'''-(trans-Cyclohexane-1,2-diylbis(azanetriyl))tetraacetic acid hydrate
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2,2',2'',2'''-(trans-Cyclohexane-1,2-diylbis(azanetriyl))tetraacetic acid hydrate
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2,2',2'',2'''-(trans-Cyclohexane-1,2-diylbis(azanetriyl))tetraacetic acid hydrate

Citations

For This Compound
2
Citations
BM Gentry, TH Choi, WS Belfield… - Physical Chemistry …, 2021 - pubs.rsc.org
Rational design of molecular chelating agents requires a detailed understanding of physicochemical ligand–metal interactions in solvent phase. Computational quantum chemistry …
Number of citations: 4 pubs.rsc.org
P Nibbering - 2020 - pub.epsilon.slu.se
The plant cell wall associated hydroxyproline rich glycoproteins (HRGPs) play an important role in cell wall formation, but the mechanisms are not well understood. The HRGP family …
Number of citations: 5 pub.epsilon.slu.se

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